DIBUTYL TIN MALATE

Descripción general

Descripción

DIBUTYL TIN MALATE is an organotin compound with the chemical formula C12H20O4Sn It is a derivative of malic acid and dibutyltin, and it is known for its applications in various fields, including polymer chemistry and industrial catalysis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DIBUTYL TIN MALATE can be synthesized through the reaction of dibutyltin oxide with maleic acid. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

On an industrial scale, dibutyltin malate is produced by reacting dibutyltin oxide with maleic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then subjected to purification processes to remove any impurities and obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

DIBUTYL TIN MALATE undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where the butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dibutyltin oxide, while substitution reactions can produce various organotin compounds with different functional groups.

Aplicaciones Científicas De Investigación

DIBUTYL TIN MALATE has several scientific research applications, including:

Polymer Chemistry: It is used as an initiator in the ring-opening polymerization of ε-caprolactone to produce polycaprolactone, a biodegradable polymer.

Catalysis: It serves as a catalyst in various organic reactions, including esterification and transesterification.

Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

Industrial Applications: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.

Mecanismo De Acción

The mechanism of action of dibutyltin malate in polymerization reactions involves the coordination-insertion mechanism. In this process, the tin atom coordinates with the monomer, facilitating its insertion into the growing polymer chain. This mechanism is supported by proton-nuclear magnetic resonance spectroscopy studies .

Comparación Con Compuestos Similares

Similar Compounds

Dibutyltin dilaurate: Another organotin compound used as a catalyst in various reactions.

Dibutyltin oxide: Used in the synthesis of other organotin compounds and as a catalyst.

Dibutyltin diacetate: Employed in organic synthesis as a reagent and catalyst.

Uniqueness

DIBUTYL TIN MALATE is unique due to its specific structure and reactivity

Actividad Biológica

Dibutyl tin malate (DBTM) is a member of the organotin compounds, which have garnered attention due to their diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, highlighting its effects on cellular mechanisms, immune response, and potential therapeutic applications.

Chemical Structure and Properties

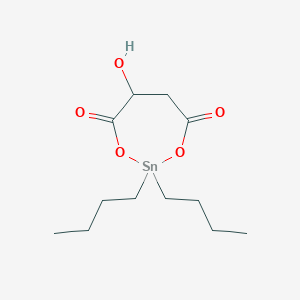

This compound is an organotin compound characterized by the presence of a dibutyl tin moiety and a malate group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of organotin compounds, including lipophilicity and the ability to interact with biological membranes.

Biological Activity Overview

This compound has been studied for its biological activities, particularly its effects on immune cells and metabolic processes. Key findings from various studies are summarized below.

Immune Modulation

-

Natural Killer (NK) Cell Function :

- Research indicates that dibutyl tin (DBT) can impair the lytic function of human NK cells, which are crucial for the immune response against tumors and viral infections. The presence of reduced glutathione (GSH) was shown to mitigate this impairment, suggesting that oxidative stress may play a role in DBT's effects on NK cell activity .

- Cytokine Secretion :

Adipogenesis and Metabolic Effects

Studies have demonstrated that dibutyl tin compounds can act as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipogenesis:

- PPARγ Activation :

- Inflammatory Gene Expression :

Case Studies

Several case studies illustrate the biological implications of this compound:

-

Study on NK Cell Function :

- In a controlled experiment, human NK cells were exposed to varying concentrations of DBT. The results indicated a dose-dependent decrease in lytic function, which was partially restored by GSH treatment. This study highlights the oxidative stress mechanism underlying DBT's immunosuppressive effects .

- Adipocyte Differentiation Study :

Data Summary

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Mechanism/Notes |

|---|---|---|

| NK Cell Lytic Function | Decreased | Oxidative stress; mitigated by GSH |

| Cytokine Secretion | Altered TNF-α production | Impacts inflammatory responses |

| Adipogenesis | Induced in 3T3-L1 cells | PPARγ activation; promotes lipid accumulation |

| Inflammatory Gene Expression | Inhibited in macrophages | Reduced LPS-stimulated TNF-α expression |

Propiedades

IUPAC Name |

2,2-dibutyl-5-hydroxy-1,3,2-dioxastannepane-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2C4H9.Sn/c5-2(4(8)9)1-3(6)7;2*1-3-4-2;/h2,5H,1H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSRTHRSSCWGGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]1(OC(=O)CC(C(=O)O1)O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-69-0 | |

| Record name | Stannane, dibutylmaloyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.